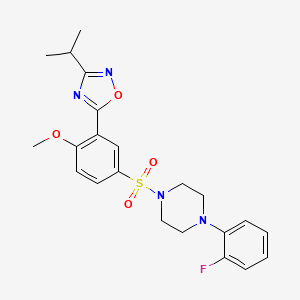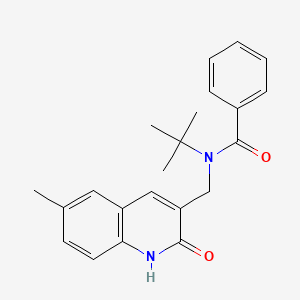
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, commonly known as TBAQ, is a chemical compound that has gained significant attention and interest in the scientific research community due to its potential applications in various fields. TBAQ is a synthetic derivative of quinoline, a heterocyclic aromatic compound, and belongs to the class of benzamides.
Aplicaciones Científicas De Investigación
TBAQ has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of TBAQ is in the field of cancer research. TBAQ has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. TBAQ has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of TBAQ involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. TBAQ binds to the catalytic domain of PARP and prevents its activity, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. TBAQ has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
TBAQ has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, TBAQ has been shown to inhibit the growth of bacteria and fungi. TBAQ has also been found to modulate the activity of ion channels, which are involved in the regulation of cell signaling and neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBAQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. TBAQ is also stable and can be stored for long periods of time without degradation. However, TBAQ has some limitations for lab experiments. It is a relatively new compound, and its effects on human health and the environment are not well understood. Further studies are needed to fully understand the potential risks associated with the use of TBAQ.
Direcciones Futuras
There are several future directions for the research on TBAQ. One of the most promising directions is the development of TBAQ-based drugs for the treatment of cancer and inflammatory diseases. TBAQ can also be used as a tool for studying the role of PARP in DNA repair and the regulation of cell signaling. Further studies are needed to explore the potential applications of TBAQ in other fields of scientific research, such as neuroscience and microbiology.
Conclusion:
In conclusion, TBAQ is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBAQ has been found to exhibit anti-cancer, anti-inflammatory, antimicrobial, and ion channel modulating properties. TBAQ inhibits the activity of PARP and NF-κB, leading to the induction of apoptosis and the inhibition of inflammation. TBAQ has several advantages for lab experiments, but its potential risks are not well understood. Further studies are needed to fully understand the potential applications of TBAQ in various fields of scientific research.
Métodos De Síntesis
The synthesis of TBAQ involves the reaction of 2-hydroxy-6-methylquinoline with benzoyl chloride in the presence of tert-butylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield TBAQ. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propiedades
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-19-17(12-15)13-18(20(25)23-19)14-24(22(2,3)4)21(26)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGXOMDZHNIADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

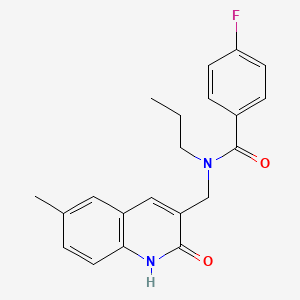
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)

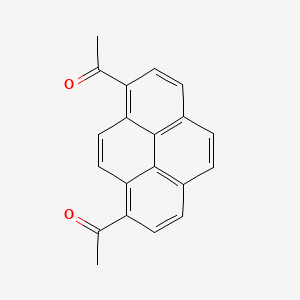
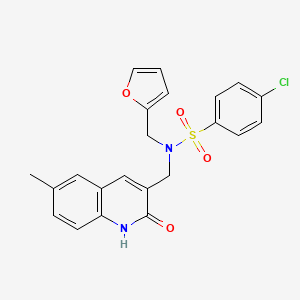

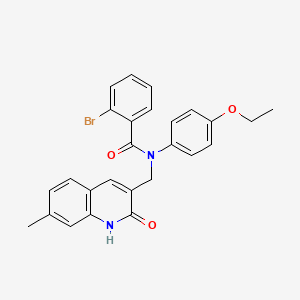
![N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)

